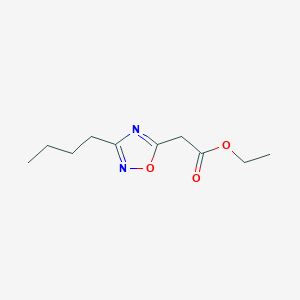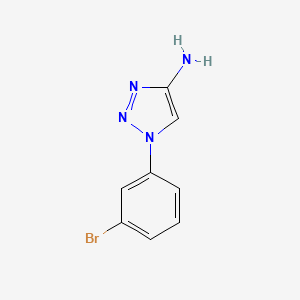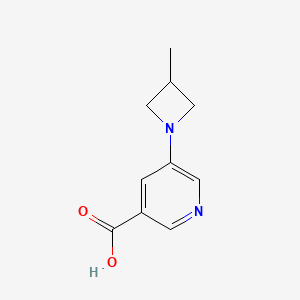
methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, also known as methyl 3-pyrazolylpropanoate, is an organic compound that is widely used in laboratory experiments. It is a white crystalline solid with a melting point of 97-98°C. It is soluble in water, ethanol, and methanol, and is insoluble in petroleum ether and diethyl ether. This compound has been used in various scientific research applications, including in biochemical and physiological studies, due to its unique properties.
Applications De Recherche Scientifique
Methyl 3-pyrazolylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various pharmaceuticals and organic compounds. It has also been used as a substrate for the enzymatic synthesis of various amides. Additionally, it has been used as a catalyst for the synthesis of various organic compounds.
Mécanisme D'action
Methyl 3-pyrazolylpropanoate is a weak base that can act as a proton donor in acid-base reactions. It can also act as a nucleophile in substitution and elimination reactions. Additionally, it can act as a ligand in coordination complexes.
Biochemical and Physiological Effects
Methyl 3-pyrazolylpropanoate has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-pyrazolylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and has a high melting point, making it suitable for use in a variety of experiments. Additionally, it is soluble in a range of solvents, making it easy to use in various experiments. One limitation is that it is a weak base, which can make it difficult to use in certain acid-base reactions.
Orientations Futures
There are several potential future directions for research on methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate 3-pyrazolylpropanoate. One potential research direction is to further study its biochemical and physiological effects, such as its effects on other enzymes and neurotransmitters. Additionally, further research could be done to explore its potential use in drug development. Another potential research direction is to further explore its use as a catalyst in organic synthesis. Finally, further research could be done to explore its potential use in materials science, such as for the synthesis of polymers.
Méthodes De Synthèse
Methyl 3-pyrazolylpropanoate can be synthesized in several ways. One method is to react 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic anhydride in the presence of pyridine at room temperature. Another method is to react 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic acid in the presence of sodium hydroxide. The reaction of 1-methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate-1H-pyrazole-3-carboxylic acid with propanoic acid in the presence of sodium hydroxide is the most commonly used synthesis route.
Propriétés
IUPAC Name |
methyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-4-3-6(9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILKNDSYQTTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)

![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)




